4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid
CAS No.: 1704063-81-9
Cat. No.: VC2748717
Molecular Formula: C11H15BFNO2
Molecular Weight: 223.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704063-81-9 |
|---|---|
| Molecular Formula | C11H15BFNO2 |
| Molecular Weight | 223.05 g/mol |
| IUPAC Name | [4-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H15BFNO2/c13-10-3-4-11(12(15)16)9(7-10)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 |
| Standard InChI Key | SMVCTBVJPGVCJB-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O |
Introduction
4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrolidin-1-ylmethyl group. Its unique structural features and reactivity make it a valuable intermediate in synthetic chemistry .
Synthesis and Reaction Conditions
The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid involves several key steps, typically conducted under controlled temperatures and specific solvents to favor the formation of desired intermediates while minimizing side reactions. The yields can vary based on the purity of starting materials and reaction conditions.
Common Reagents and Reaction Types
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Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution processes.
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Reaction Types: Cross-coupling reactions like Suzuki-Miyaura coupling, where the boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by interacting with nucleophiles.
Applications and Reactivity
4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is a versatile building block in organic synthesis, particularly in developing pharmaceuticals and advanced materials. Its reactivity profile allows it to participate in several types of chemical reactions, including complex formation with diols, which is crucial in cross-coupling reactions.
Antimicrobial Activity of Related Compounds
While specific antimicrobial activity data for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is not available, related boronic acids, such as 5-Trifluoromethyl-2-formylphenylboronic acid, have shown moderate antimicrobial activity against various microorganisms, including bacteria and fungi .
Storage and Handling
For research purposes, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is typically stored at 2-8°C. Stock solutions can be prepared in appropriate solvents, and it is recommended to store them at -80°C for up to six months or at -20°C for up to one month to maintain stability .
Solubility and Preparation of Stock Solutions
| Concentration (mM) | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 4.4831 mL | 22.4155 mL | 44.831 mL |
| 5 mM | 0.8966 mL | 4.4831 mL | 8.9662 mL |
| 10 mM | 0.4483 mL | 2.2415 mL | 4.4831 mL |
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